1-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-nitro-1H-indazole
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Overview
Description
1-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-nitro-1H-indazole is a complex organic compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The presence of the piperazine and fluorophenyl groups in this compound further enhances its potential pharmacological applications.
Preparation Methods
The synthesis of 1-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-nitro-1H-indazole typically involves multiple steps, starting with the preparation of the indazole core. The synthetic route may include:
Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazines and ketones or aldehydes.
Introduction of the Nitro Group: Nitration reactions using nitric acid or other nitrating agents.
Attachment of the Piperazine Moiety: This step involves nucleophilic substitution reactions where the piperazine ring is introduced to the indazole core.
Incorporation of the Fluorophenyl Group: This can be done through electrophilic aromatic substitution or other suitable methods.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
1-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-nitro-1H-indazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and strong acids or bases. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-nitro-1H-indazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-nitro-1H-indazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the piperazine and fluorophenyl groups enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to 1-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-nitro-1H-indazole include other indazole derivatives and piperazine-containing molecules. These compounds share structural similarities but may differ in their biological activities and pharmacological properties. Examples include:
Indazole Derivatives: Compounds with different substituents on the indazole core, such as 1-methyl-5-nitroindazole.
Piperazine Derivatives: Molecules like 1-(4-fluorophenyl)piperazine, which lack the indazole core but retain the piperazine and fluorophenyl groups.
The uniqueness of this compound lies in its combination of these functional groups, which contribute to its diverse biological activities and potential therapeutic applications.
Properties
CAS No. |
727692-55-9 |
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Molecular Formula |
C18H18FN5O2 |
Molecular Weight |
355.4 |
Purity |
95 |
Origin of Product |
United States |
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